An In-depth Technical Guide on the Physicochemical Properties and Synthesis of Phenylpropenones
An In-depth Technical Guide on the Physicochemical Properties and Synthesis of Phenylpropenones
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and synthesis of key phenylpropenone derivatives. Due to the limited availability of specific data for (3E)-4-(3-methoxyphenyl)but-3-en-2-one, this document focuses on the closely related and well-researched analogs: (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (also known as Dehydrozingerone) and (3E)-4-(4-methoxyphenyl)but-3-en-2-one. The structural similarities of these compounds provide a valuable predictive framework for understanding the characteristics of the target molecule.
Core Chemical Properties
The fundamental physicochemical properties of these compounds are crucial for their application in research and development. The following tables summarize the key quantitative data for the two primary analogs.
Table 1: Physicochemical Properties of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2][3] |
| Physical Form | Solid | [2][4] |
| Color | Yellow | [4] |
| Melting Point | Not specified | |
| Water Solubility | Slightly soluble | [4] |
| pKa | 9.94 ± 0.31 (Predicted) | [4] |
| CAS Number | 1080-12-2 | [1][3] |
Table 2: Physicochemical Properties of (3E)-4-(4-methoxyphenyl)but-3-en-2-one
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.22 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | 95% | [5] |
| Melting Point | 75 - 77 °C | [5] |
| Boiling Point | 109 - 110 °C at 0.1 mm Hg | [6] |
| CAS Number | 3815-30-3 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and characterization of the discussed phenylpropenone derivatives.
Synthesis of (3E)-4-(4-methoxyphenyl)but-3-en-2-one
A common and efficient method for the synthesis of α,β-unsaturated ketones like (3E)-4-(4-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation.[7]
Materials:
-
p-Anisaldehyde (1.2 mL, 10 mmol)[8]
-
Acetone (15 mL)[8]
-
Potassium hydroxide (1.0 g)[8]
-
Water (60 mL)[8]
-
Ethanol (for recrystallization)[8]
-
100 mL round bottom flask[8]
-
Magnetic stirrer and stir bar[8]
-
Beaker[8]
-
Vacuum filtration apparatus[8]
Procedure:
-
A solution of p-anisaldehyde in acetone is prepared in a 100 mL round bottom flask.[8]
-
A magnetic stir bar is added, and the flask is placed on a magnetic stirrer.[8]
-
A solution of potassium hydroxide in water is prepared separately in a beaker.[8]
-
The potassium hydroxide solution is gradually added to the flask containing the p-anisaldehyde and acetone mixture with continuous stirring for 20 minutes.[8]
-
An additional 40 mL of water is added to the reaction mixture to facilitate the precipitation of the product.[8]
-
The resulting solid is collected by vacuum filtration and washed with water.[8]
-
The crude product is dried and then recrystallized from ethanol to yield purified (3E)-4-(4-methoxyphenyl)but-3-en-2-one.[8]
A higher pressure and temperature method has also been described:
-
50 parts of anisaldehyde, 100 parts of acetone, and 15 parts of zinc oxide are heated for 30 minutes at 200°C and a pressure of 60 atmospheres. This method reportedly yields 46.2 parts of the final product.[6]
Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
The synthesis of this derivative can be achieved through a cross-olefin metathesis reaction.[9][10]
Materials:
-
(E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one (45 mg, 0.145 mmol)[10]
-
Eugenol (477 mg, 2.9 mmol)[10]
-
Grubbs catalyst 2nd Generation (6.2 mg, 7.25 × 10⁻³ µmol)[10]
-
Dichloromethane (CH₂Cl₂) (7.5 mL)[10]
-
Nitrogen (N₂) atmosphere[10]
Procedure:
-
A mixture of (E)-1-(2,4-dimethoxy)-3-(4′-allyloxy)prop-2-en-1-one, eugenol, and Grubbs catalyst 2nd Generation is prepared in dichloromethane.[10]
-
The reaction mixture is stirred for 2 hours at 40°C under a nitrogen atmosphere.[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, the solvent is removed in vacuo.[10]
-
The product is purified by radial chromatography using a mixture of n-hexane and acetone (20:2) as the eluent.[10]
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for (3E)-4-(4-methoxyphenyl)but-3-en-2-one.
Caption: Synthesis of (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.
Biological Activity and Potential Applications
Chalcone derivatives, the class to which these compounds belong, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9] Specifically, (3E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.[9] The phenolic moiety in this compound is also thought to contribute to its antioxidant properties.[4][9] These compounds also find applications in the fragrance industry and as intermediates in the synthesis of more complex natural products.[9] The α,β-unsaturated ketone structure is a valuable pharmacophore and has been utilized in the development of various therapeutic agents.[7]
References
- 1. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- (CAS 1080-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. (3E)-4-(4-methoxyphenyl)but-3-en-2-one | 3815-30-3 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]
- 9. Buy 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one (EVT-14801009) | 50355-43-6 [evitachem.com]
- 10. mdpi.com [mdpi.com]

